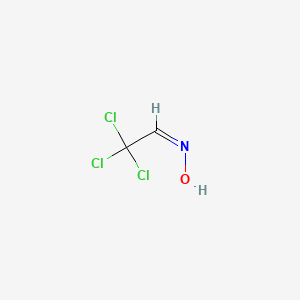

2-Trichloroacetaldehyde oxime

Description

BenchChem offers high-quality 2-Trichloroacetaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trichloroacetaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C2H2Cl3NO |

|---|---|

Molecular Weight |

162.40 g/mol |

IUPAC Name |

(NZ)-N-(2,2,2-trichloroethylidene)hydroxylamine |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H/b6-1- |

InChI Key |

BVHZGCQCZRDLJR-BHQIHCQQSA-N |

Isomeric SMILES |

C(=N\O)\C(Cl)(Cl)Cl |

Canonical SMILES |

C(=NO)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Topic: The Chemical Identity of Oximes Derived from Chlorinated Acetaldehydes: A Clarification of Chloral Oxime (CAS 1117-99-3) and Chloroacetaldehyde Oxime (CAS 51451-05-9)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In chemical research and development, precise identification of reagents is fundamental to experimental reproducibility and safety. A point of potential confusion exists within the chemical space of chlorinated aldehyde oximes, specifically concerning CAS numbers 1117-99-3 and 51451-05-9. This technical guide serves to definitively clarify that these two CAS numbers represent distinct chemical entities: 2,2,2-trichloroacetaldehyde oxime (chloral oxime) and chloroacetaldehyde oxime, respectively. We will provide a comprehensive technical profile of true chloral oxime (CAS 1117-99-3), including its physicochemical properties, a detailed synthesis protocol, and its applications. This document is designed to eliminate ambiguity and provide researchers with an authoritative resource for working with these compounds.

The Core Directive: Resolving the CAS Number Discrepancy

The primary source of confusion arises from the similar nomenclature. However, a detailed examination of authoritative chemical databases reveals that these are not isomers or alternative designations for the same compound. They are structurally different molecules.

-

CAS 1117-99-3 refers to 2,2,2-Trichloroacetaldehyde Oxime , commonly known as Chloral Oxime .[1] This molecule contains a trichloromethyl group (-CCl₃).

-

CAS 51451-05-9 refers to Chloroacetaldehyde Oxime .[2][3][4][5] This molecule contains a chloromethyl group (-CH₂Cl).

The presence of three chlorine atoms in chloral oxime versus one in chloroacetaldehyde oxime results in significant differences in molecular weight, reactivity, and physical properties.

Table 1: Comparative Analysis of CAS 1117-99-3 and CAS 51451-05-9

| Feature | Chloral Oxime | Chloroacetaldehyde Oxime |

| IUPAC Name | (NE)-N-(2,2,2-trichloroethylidene)hydroxylamine[1] | N-(2-chloroethylidene)hydroxylamine[3] |

| CAS Number | 1117-99-3[1] | 51451-05-9[2][3] |

| Molecular Formula | C₂H₂Cl₃NO[1] | C₂H₄ClNO[2][5] |

| Molecular Weight | 162.40 g/mol [1] | 93.51 g/mol [2] |

| Structure | Contains a -CCl₃ group | Contains a -CH₂Cl group |

Diagram 1: Structural Distinction

Caption: Fundamental differences between the two distinct chemical compounds.

Technical Profile of Chloral Oxime (CAS 1117-99-3)

This section will focus exclusively on 2,2,2-trichloroacetaldehyde oxime.

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is critical for its proper handling, storage, and application in experimental design.

Table 2: Properties of 2,2,2-Trichloroacetaldehyde Oxime

| Property | Value |

| Molecular Formula | C₂H₂Cl₃NO[1] |

| Molecular Weight | 162.40 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 39-41 °C |

| Boiling Point | 98 °C (decomposes)[6] |

| Solubility | Very soluble in ethanol, ethyl ether; soluble in benzene[6] |

| InChIKey | BVHZGCQCZRDLJR-LZCJLJQNSA-N[1] |

Chemical Structure

The structure features a carbon-nitrogen double bond characteristic of all oximes, with the carbon atom bonded to a sterically bulky and highly electronegative trichloromethyl group.

Diagram 2: 2D Structure of Chloral Oxime

Caption: Structure showing the C=N-OH group and trichloromethyl moiety.

Synthesis and Experimental Protocols

The most general and reliable method for preparing oximes is the condensation reaction between a carbonyl compound and hydroxylamine.[7] For chloral oxime, the starting material is chloral hydrate, the stable, hydrated form of chloral (trichloroacetaldehyde).[6]

Reaction Mechanism

The synthesis is a nucleophilic addition of hydroxylamine to the carbonyl carbon of chloral, followed by dehydration to form the oxime. A base, such as sodium carbonate, is required to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine to act as a nucleophile.[8]

Reaction: Cl₃CCH(OH)₂ (Chloral Hydrate) + NH₂OH·HCl + Na₂CO₃ → Cl₃CCH=NOH (Chloral Oxime) + NaHCO₃ + NaCl + H₂O

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles for oximation.

-

Reagent Preparation:

-

In a flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

-

In a separate beaker, dissolve sodium carbonate (0.6 equivalents, to ensure the final solution is not strongly basic) in water.

-

Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring. This step generates free hydroxylamine in situ.

-

-

Reaction Execution:

-

Prepare a solution of chloral hydrate (1.0 equivalent) in water.

-

Place the reaction flask containing the hydroxylamine solution in an ice-water bath to control the reaction temperature, as the initial condensation can be exothermic.

-

Add the chloral hydrate solution dropwise to the cold, stirred hydroxylamine solution over 15-20 minutes.

-

-

Product Formation & Isolation:

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The product, chloral oxime, will often precipitate as a white solid.

-

Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water to remove inorganic salts.

-

-

Purification & Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.

-

Dry the purified crystals under vacuum.

-

Confirm product identity and purity via melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.

-

Diagram 3: Experimental Workflow for Chloral Oxime Synthesis

Caption: Step-by-step workflow for the synthesis and purification of chloral oxime.

Applications in Research and Development

Chloral oxime is not an end-product pharmaceutical but serves as a versatile chemical intermediate. Its utility is derived from both the reactive oxime functionality and the electron-withdrawing trichloromethyl group.

-

Precursor in Heterocyclic Synthesis: The oxime group is a key building block for synthesizing various nitrogen- and oxygen-containing heterocycles, which are prevalent structures in drug discovery.

-

Beckmann Rearrangement: While chloral itself can be used as a catalyst for the Beckmann rearrangement of other oximes to amides, chloral oxime can undergo this rearrangement itself under acidic conditions to produce trichloroacetamide.[9]

-

Synthesis of Isatin: Chloral hydrate is a key reagent in the Sandmeyer isonitrosoacetanilide isatin synthesis, where it reacts with aniline and hydroxylamine.[6] Chloral oxime is an intermediate in this class of reactions.

-

Agrochemicals: While chloroacetaldehyde oxime (51451-05-9) is noted as an intermediate for specific pesticides,[5][10] the highly chlorinated nature of chloral oxime makes it a plausible precursor for other specialized agrochemicals, although less commonly cited.

Safety and Handling

As a chlorinated organic compound, chloral oxime must be handled with appropriate precautions.

-

Toxicity: Assumed to be toxic and an irritant. Handle with care to avoid skin contact, eye contact, and inhalation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.

Conclusion

The distinction between Chloral Oxime (2,2,2-trichloroacetaldehyde oxime, CAS 1117-99-3) and Chloroacetaldehyde Oxime (CAS 51451-05-9) is absolute; they are different molecules with distinct chemical and physical properties. For any research or development professional, using the correct CAS number is essential for sourcing the correct material and ensuring the integrity and validity of their work. Chloral oxime is a valuable synthetic intermediate, accessible through a straightforward condensation reaction, whose utility is centered on its reactive oxime group and the influence of its trichloromethyl moiety.

References

-

PubChem. 2,2,2-Trichloroacetaldehyde oxime. National Center for Biotechnology Information. [Link]

-

LookChem. CHLOROACETALDEHYDE OXIME 51451-05-9 wiki. [Link]

-

LookChem. Chloro acetaldehyde oxime 51451-05-9. [Link]

-

Chandrasekhar, S., & Gopalaiah, K. (2003). Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures. Tetrahedron Letters, 44(4), 755-756. [Link]

-

PubChem. Benzaldehyde, m-chloro-, oxime, (Z)-. National Center for Biotechnology Information. [Link]

-

Salehi, H., & Guo, Q.-X. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 16(2), 1169-1171. [Link]

-

ChemBK. CHLOROACETALDEHYDE OXIME. [Link]

-

BuyersGuideChem. Supplier CAS No 1117-99-3. [Link]

-

Wikipedia. Chloroacetophenone oxime. [Link]

-

PubChem. Chloral. National Center for Biotechnology Information. [Link]

-

Wikipedia. Chloral hydrate. [Link]

-

Narender, T., & Reddy, K. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. Georg Thieme Verlag. [Link]

Sources

- 1. 2,2,2-Trichloroacetaldehyde oxime | C2H2Cl3NO | CID 9601277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Chloro acetaldehyde oxime 51451-05-9, CasNo.51451-05-9 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. asianpubs.org [asianpubs.org]

- 9. Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures [organic-chemistry.org]

- 10. echemi.com [echemi.com]

Technical Comparative Analysis: Chloroacetaldehyde Oxime vs. Trichloroacetaldehyde Oxime

The following technical guide provides an in-depth comparative analysis of Chloroacetaldehyde Oxime and Trichloroacetaldehyde Oxime.

Executive Summary

In the landscape of chlorinated organic intermediates, Chloroacetaldehyde Oxime (Mono-Cl) and Trichloroacetaldehyde Oxime (Tri-Cl, Chloral Oxime) represent two distinct classes of reactivity driven by the electronic influence of the chlorine substituents.

While they share a fundamental oxime backbone (

-

Chloroacetaldehyde Oxime acts as a high-energy alkylating agent and a precursor to carbamate pesticides (e.g., Methomyl). Its reactivity is dominated by the lability of the

-chlorine, making it susceptible to nucleophilic attack and polymerization. -

Trichloroacetaldehyde Oxime functions primarily as a stable precursor to nitriles and amides. The steric bulk and intense electron-withdrawing nature of the trichloromethyl (

) group suppress

This guide dissects their physicochemical differences, synthetic pathways, and divergent reactivity profiles to aid researchers in rational reagent selection.[1]

Molecular Architecture & Properties

The fundamental difference lies in the polarization of the

Comparative Physicochemical Data

| Property | Chloroacetaldehyde Oxime | Trichloroacetaldehyde Oxime |

| Formula | ||

| CAS Number | 51451-05-9 | 1117-99-3 |

| Molecular Weight | 93.51 g/mol | 162.40 g/mol |

| Physical State | Low-melting solid or Liquid (often handled in 40-50% aq. solution) | Crystalline Solid |

| Melting Point | ~53-55 °C (pure); often liquid at RT due to impurities | 39-40 °C (pure); Hydrates/complexes higher |

| Electronic Effect | Moderate Inductive ( | Strong Inductive ( |

| Primary Hazard | Alkylating Agent (Severe Irritant/Toxic) | Sedative/Narcotic (Metabolizes to trichloroethanol) |

Electronic & Steric Analysis

-

Mono-Cl: The single chlorine atom creates a dipole at the

-carbon, making it electrophilic ( -

Tri-Cl: The

group exerts a massive inductive effect, significantly increasing the acidity of the oxime proton. However, the steric bulk of three chlorine atoms effectively blocks

Synthetic Pathways & Stability

Synthesis of Trichloroacetaldehyde Oxime (Chloral Oxime)

This compound is synthesized via the condensation of chloral hydrate with hydroxylamine. The reaction is robust due to the stability of the hydrate.

Protocol 1: Synthesis of Chloral Oxime

-

Reagents: Chloral Hydrate (0.1 mol), Hydroxylamine Hydrochloride (0.11 mol), Sodium Acetate (buffer).

-

Procedure: Dissolve chloral hydrate in water. Add hydroxylamine HCl followed by NaOAc. Stir at room temperature for 2-4 hours.

-

Isolation: The oxime precipitates as a white solid. Filter, wash with cold water, and dry in a desiccator.

-

Yield: Typically >85%.

-

Stability: Stable at room temperature when dry.

Synthesis & Handling of Chloroacetaldehyde Oxime

Synthesis is complicated by the instability of the parent aldehyde (chloroacetaldehyde) which polymerizes readily.

Protocol 2: In-Situ Generation (General)

-

Precursor: Often generated from Chloroacetaldehyde Dimethyl Acetal via acid hydrolysis immediately prior to oximation.

-

Reaction: The hydrolyzed aldehyde is treated with hydroxylamine at

to prevent polymerization. -

Handling: Rarely isolated as a pure solid due to rapid decomposition/polymerization. Used immediately as an aqueous or ethereal solution.

Divergent Reactivity Profiles

The core utility of these molecules is defined by how they react under basic or dehydrating conditions.

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence: Mono-Cl favors substitution, while Tri-Cl favors dehydration.

Caption: Divergent reaction pathways driven by steric and electronic effects of the alpha-chlorine substituents.

Detailed Reactivity Analysis

A. Chloroacetaldehyde Oxime: The Alkylating Agent

The presence of the

-

Mechanism: A nucleophile (e.g., a thiolate

) attacks the -

Key Application: Synthesis of Methomyl .

-

Step 1: Chlorination of acetaldoxime to chloroacetaldoxime (in situ).

-

Step 2: Reaction with sodium methylmercaptide (

) to form the thio-oxime intermediate. -

Step 3: Carbamoylation with methyl isocyanate.

-

B. Trichloroacetaldehyde Oxime: The Nitrile Precursor

Nucleophilic attack at the

-

Dehydration: Treatment with dehydrating agents (Acetic Anhydride,

, or-

Reaction:

-

Utility: Trichloroacetonitrile is a valuable reagent for the Overman Rearrangement (synthesis of allylic amines).

-

Safety & Toxicology (E-E-A-T)

Safety protocols must be tailored to the specific toxicological profile of each compound.

| Hazard Class | Chloroacetaldehyde Oxime | Trichloroacetaldehyde Oxime |

| Toxicity Type | Cytotoxic / Alkylating | Neurotoxic / Sedative |

| Mechanism | Alkylates DNA/Proteins via | Metabolizes to Trichloroethanol (CNS depressant). |

| Acute Symptoms | Severe burns (skin/eyes), pulmonary edema, lachrymation. | Drowsiness, confusion, respiratory depression. |

| Handling | Fume hood MANDATORY.[2] Double nitrile gloves. Avoid heating dry solids (explosion risk).[2] | Fume hood recommended.[2] Standard PPE. |

| First Aid | Skin: Wash with soap/water for 15 min. Inhalation: Fresh air, immediate medical attention.[2][3][4] | Ingestion: Do not induce vomiting (corrosive risk). Seek medical aid. |

Critical Warning: Chloroacetaldehyde oxime is structurally related to mustard gas analogs (via the chloroethyl group) and must be treated as a potential carcinogen and severe vesicant.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: Chloroacetaldehyde solution, 50 wt. % in H2O.Link

-

Chandrasekhar, S., & Gopalaiah, K. (2003).[5] "Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures."[5] Tetrahedron Letters, 44(4), 755-756.[5] Link

-

PubChem. (2023). Compound Summary: Trichloroacetaldehyde Oxime (CAS 1117-99-3).[6] National Library of Medicine. Link

-

Minakata, S., et al. (2011).[7] "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition." Organic Letters, 13(11), 2966-2969.[7] Link

- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Reference for thermal instability of chloro-oximes).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

2,2,2-Trichloroacetaldehyde oxime synonyms and IUPAC name

[1]

Nomenclature & Identification

2,2,2-Trichloroacetaldehyde oxime is a functionalized organochlorine compound serving as a critical intermediate in the synthesis of nitriles, pesticides, and heterocyclic pharmaceutical scaffolds.

| Identifier | Value |

| IUPAC Name | (1E)-N-(2,2,2-Trichloroethylidene)hydroxylamine |

| Common Name | Chloral oxime |

| CAS Registry Number | 1117-99-3 |

| Molecular Formula | |

| SMILES | ON=CC(Cl)(Cl)Cl |

| InChI Key | BVHZGCQCZRDLJR-LZCJLJQNSA-N |

| Synonyms | Chloraloxim; Trichloroacetaldoxime; 2,2,2-Trichloroethanal oxime |

Chemical Structure & Properties

The molecule features a trichloromethyl electron-withdrawing group adjacent to an oxime functionality. This polarization makes the oxime proton relatively acidic and the carbon center susceptible to nucleophilic attack or dehydration.

Physical Property Profile

| Property | Data | Note |

| Molecular Weight | 162.40 g/mol | |

| Physical State | Low-melting solid / Oily liquid | Often handled as a liquid melt or solution. |

| Melting Point | 39–40 °C (Commercial grade) Up to 56 °C (Pure isomer) | Isomer-dependent (syn/anti). |

| Boiling Point | 82–83 °C at 14 mmHg | Vacuum distillation required to prevent decomposition. |

| Solubility | Soluble in ethanol, ether, chloroform | Sparingly soluble in cold water; hydrolyzes in hot water. |

Structural Visualization

The following diagram illustrates the connectivity and the electron-withdrawing influence of the trichloromethyl group.

[3]

Synthesis & Production

The industrial and laboratory standard for synthesizing chloral oxime involves the condensation of chloral hydrate with hydroxylamine hydrochloride .[1] A dehydrating or salting-out agent (such as Calcium Chloride) is often employed to drive the equilibrium and facilitate phase separation.

Protocol: Condensation of Chloral Hydrate

Reaction:

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask, dissolve Chloral Hydrate (1.0 eq) in water.

-

Reagent Addition: Add Hydroxylamine Hydrochloride (1.1 eq).

-

Catalysis/Dehydration: Add anhydrous Calcium Chloride (approx. 0.5–1.0 wt equivalent relative to chloral hydrate) to the solution.[1] This acts to bind water and salt out the organic product.

-

Reaction: Warm the mixture to 50 °C with vigorous stirring for 1 hour . The solution will separate into two layers.[1]

-

Work-up:

-

Separate the lower organic layer (crude oxime).

-

Extract the upper aqueous layer with Dichloromethane (DCM) .

-

Combine organic phases and dry over anhydrous

.

-

-

Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (14 mmHg ) collecting the fraction at 82–83 °C .

Synthesis Workflow Diagram

Applications in Drug Development

Chloral oxime is primarily utilized as a "building block" intermediate rather than an active pharmaceutical ingredient (API) itself.

Precursor to Trichloroacetonitrile

The most common industrial application is the dehydration of the oxime to form Trichloroacetonitrile (

-

Reagents: Thionyl chloride (

) or Phosphorus pentoxide ( -

Mechanism: Dehydration of the aldoxime.[3]

Heterocyclic Synthesis (Isatin Derivatives)

Chloral oxime (or its in-situ precursors) reacts with anilines to form isonitrosoacetanilides , which cyclize in the presence of strong acid (Sandmeyer isonitrosoacetanilide synthesis) to yield Isatins . Isatins are privileged scaffolds in kinase inhibitors and antiviral drugs.

Pesticide Intermediates

The trichloromethyl group confers lipophilicity and metabolic stability, making this motif valuable in the synthesis of chlorinated agrochemicals (e.g., fungicides).

Safety & Handling (E-E-A-T)

Warning: This compound is an organochlorine derivative and must be handled with strict safety protocols.

-

Toxicity: Harmful if swallowed or absorbed through the skin. It is a potent skin and eye irritant.

-

Decomposition Hazard:

-

HCN Evolution: Under basic conditions or extreme heat, oximes can undergo Beckmann fragmentation, potentially releasing Hydrogen Cyanide (HCN) . Always maintain acidic or neutral pH during storage.

-

Phosgene: Thermal decomposition of trichloromethyl compounds can release traces of phosgene (

).

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Refrigeration (2–8 °C) is recommended to prevent slow hydrolysis or polymerization.

References

-

United States Patent 3169989A . Trihalo-substituted aldoxime esters. (1965). Describes the calcium chloride-mediated synthesis and distillation properties (BP 82-83°C @ 14mmHg). Link

-

Organic Syntheses . Reaction of chloral hydrate with hydroxylamine. (1941). Org. Synth. Coll. Vol. 1, p. 377. Notes on safety and HCN risks. Link

-

PubChem Compound Summary . 2,2,2-Trichloroacetaldehyde oxime (CID 9601277).[4] National Center for Biotechnology Information. Link

-

Chemical Reviews . Chemistry of Chloral. (1975).[5] Vol. 75, No. 3. Comprehensive review of chloral derivatives and their reactivity. Link

Sources

- 1. US3169989A - Trihalo-substituted aldoxime esters - Google Patents [patents.google.com]

- 2. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 3. Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures [organic-chemistry.org]

- 4. 2,2,2-Trichloroacetaldehyde oxime | C2H2Cl3NO | CID 9601277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 75-87-6 CAS MSDS (Chloral) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Toxicity and Safety of Chloral Oxime

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction: Navigating the Data Gap on Chloral Oxime

Chloral oxime (2,2,2-trichloroacetaldehyde oxime) is a chemical compound of interest in various research contexts. However, a significant challenge for scientists and drug development professionals is the conspicuous absence of readily available, specific toxicity data and a dedicated Safety Data Sheet (SDS) for this particular molecule. This guide, therefore, adopts a proactive and cautionary approach. By synthesizing information on its precursor, chloral, and the general chemical class of oximes, we aim to provide a robust, albeit inferred, understanding of the potential hazards associated with chloral oxime. This document is structured to empower researchers with the necessary knowledge to handle this compound with the utmost care, emphasizing a culture of safety and informed risk assessment in the absence of direct empirical data.

I. Chemical Identity and Inferred Properties

-

IUPAC Name: (NE)-N-(2,2,2-trichloroethylidene)hydroxylamine[1]

-

Molecular Formula: C₂H₂Cl₃NO[1]

-

Molecular Weight: 162.40 g/mol [1]

-

Synonyms: Chloraloxim[1]

Structural Representation:

Caption: Chemical structure of Chloral Oxime.

II. Synthesis and the Importance of Precursor Hazard Analysis

The most common method for synthesizing oximes is the condensation of a carbonyl compound (an aldehyde or ketone) with hydroxylamine.[2][3] In the case of chloral oxime, the synthesis would involve the reaction of chloral (trichloroacetaldehyde) with hydroxylamine.

Experimental Protocol: Synthesis of an Aldoxime (General Procedure)

This protocol is a general representation of aldoxime synthesis and should be adapted with stringent safety measures for the specific use of chloral.

-

Reaction Setup: In a well-ventilated fume hood, a mixture of the aldehyde (2.5 mmol) and hydroxylamine hydrochloride (3 mmol) is prepared in an aqueous medium (5 mL).[4]

-

Catalysis: A suitable catalyst, such as Hyamine®, may be added to facilitate the reaction at ambient temperature.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

-

Workup: Upon completion, the reaction mixture is filtered to isolate the desired oxime product.[4]

-

Characterization: The product is then characterized using physical constants and spectroscopic techniques such as NMR.[4]

Synthesis Pathway Diagram:

Caption: Generalized synthesis workflow for Chloral Oxime.

III. Toxicological Profile: An Extrapolation from Chloral Hydrate

Due to the lack of specific toxicological data for chloral oxime, this section provides a detailed overview of the toxicity of its precursor, chloral, in the form of chloral hydrate. It is imperative to treat chloral oxime with at least the same level of caution as chloral hydrate.

Chloral hydrate is a sedative-hypnotic agent that acts on the GABA-A receptor.[5] Its active metabolite is trichloroethanol.[5]

Acute Toxicity

| Route of Exposure | Species | LD50/LDLo Value | Reference |

| Oral | Rat | 479 mg/kg (LD50) | [6][7][8] |

| Oral | Human | 4 mg/kg (LDLo) | [6][9] |

| Dermal | Rat | 3030 mg/kg (LD50) | [6][7][8] |

| Intraperitoneal | Rat | 472 mg/kg (LD50) | [7] |

| Intraperitoneal | Mouse | 600 mg/kg (LD50) | [10] |

| Subcutaneous | Mouse | 800 mg/kg (LD50) | [7] |

Symptoms of Acute Exposure:

-

Central Nervous System: Sedation, ataxia, coma, respiratory depression.[5]

-

Cardiovascular: Hypotension, myocardial depression, and tachyarrhythmias.[5]

-

Gastrointestinal: Erosive gastritis, upper gastrointestinal bleeding.[5] A breath odor of pears may be present.[5]

-

Renal: Nephrotoxicity and proteinuria.[5]

-

Dermal and Ocular: Causes skin and serious eye irritation.[6][8]

Chronic Toxicity and Other Health Effects

-

Carcinogenicity: Chloral hydrate is classified by IARC as Group 2A, probably carcinogenic to humans.[7] It may also cause cancer and genetic defects.[9]

-

Organ Damage: Causes damage to the heart and central nervous system with single exposure.[9] Causes damage to the central nervous system and may cause damage to the liver through prolonged or repeated exposure.[9]

IV. Safety Data Sheet (SDS) Profile: A Composite Recommendation

This section outlines the essential safety precautions for handling chloral oxime, based on the known hazards of chloral hydrate and general principles of laboratory safety for handling oximes.

Hazard Identification

-

GHS Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS08 (Health Hazard)

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H340: May cause genetic defects.[9]

-

H350: May cause cancer.[9]

-

H370: Causes damage to organs (Heart, Central nervous system).[9]

-

H372: Causes damage to organs (Central nervous system) through prolonged or repeated exposure.[9]

-

H373: May cause damage to organs (Liver) through prolonged or repeated exposure.[9]

-

Precautionary Statements:

-

P201: Obtain special instructions before use.[9]

-

P264: Wash skin thoroughly after handling.[9]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/container in accordance with national regulations.[11]

-

First-Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek immediate medical attention.

-

Skin Contact: Immediately wash with plenty of water and soap and rinse thoroughly.[8] Remove contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do.[6][8] Continue rinsing.[6][8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8] Rinse mouth.[8] Immediately call a POISON CENTER or doctor/physician.[6][8]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[6][9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[8] Protect from light.[12]

Personal Protective Equipment (PPE)

Caption: Essential PPE for handling Chloral Oxime.

V. Potential Mechanism of Action and Broader Context of Oximes

While the specific biological activity of chloral oxime is not well-documented, the oxime functional group is of significant interest in medicinal chemistry. Certain oximes, such as pralidoxime (2-PAM), are used as antidotes for organophosphate nerve agent poisoning.[13][14][15] They function by reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphates.[13][14][15]

Mechanism of AChE Reactivation by Pralidoxime:

Sources

- 1. 2,2,2-Trichloroacetaldehyde oxime | C2H2Cl3NO | CID 9601277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. US3808275A - Process for producing oximes - Google Patents [patents.google.com]

- 4. yccskarad.com [yccskarad.com]

- 5. Chloral hydrate toxicity - WikEM [wikem.org]

- 6. pccarx.com [pccarx.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. itwreagents.com [itwreagents.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Chloral | C2HCl3O | CID 6407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. shop.grubless.com.au [shop.grubless.com.au]

- 12. fishersci.fi [fishersci.fi]

- 13. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Trichloroacetaldehyde Oxime in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-trichloroacetaldehyde oxime (chloral oxime) in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties for applications in synthesis, purification, and formulation. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for its experimental determination.

Introduction to 2-Trichloroacetaldehyde Oxime

2-Trichloroacetaldehyde oxime, with the chemical formula C₂H₂Cl₃NO, is an organic compound belonging to the oxime class.[1] Oximes are characterized by the C=N-OH functional group and are often crystalline solids.[2] They are widely used as intermediates in organic synthesis, for example, in the preparation of amides via the Beckmann rearrangement, and some possess biological activity.[3] The solubility of 2-trichloroacetaldehyde oxime is a critical parameter that dictates its handling, reaction conditions, and potential applications. Understanding its behavior in various organic solvents is paramount for its effective utilization.

Physicochemical Properties of 2-Trichloroacetaldehyde Oxime:

| Property | Value | Source |

| Molecular Weight | 162.40 g/mol | [1] |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Molecular Structure and Polarity

2-Trichloroacetaldehyde oxime possesses both polar and non-polar characteristics that influence its solubility:

-

Polar Features : The presence of the hydroxyl (-OH) group and the nitrogen atom in the oxime functional group allows for hydrogen bonding.[1][5] The molecule has one hydrogen bond donor and two hydrogen bond acceptors, indicating its potential to interact favorably with polar solvents.[1]

-

Non-polar Features : The trichloromethyl (-CCl₃) group is bulky and contributes to the molecule's lipophilicity, which may enhance its solubility in less polar organic solvents.

The interplay of these features dictates the solubility profile of the compound across a spectrum of organic solvents.

Predicting Solubility in Common Organic Solvents

Based on the molecular structure, we can predict the general solubility behavior of 2-trichloroacetaldehyde oxime in various classes of organic solvents.

Predicted Solubility of 2-Trichloroacetaldehyde Oxime:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the oxime's -OH and N atoms. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Medium to High | These solvents can act as hydrogen bond acceptors, interacting with the oxime's -OH group. The overall polarity is favorable for dissolution. |

| Non-polar | Toluene, Hexane, Diethyl Ether | Low | The lack of strong intermolecular forces between these solvents and the polar oxime group will likely result in poor solvation. |

| Chlorinated | Dichloromethane, Chloroform | Medium | While relatively non-polar, the presence of chlorine atoms in both the solute and solvent may lead to favorable dipole-dipole interactions, enhancing solubility compared to hydrocarbons. |

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

The following is a detailed protocol for the quantitative determination of the solubility of 2-trichloroacetaldehyde oxime in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

2-Trichloroacetaldehyde oxime (solid)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow

Step-by-Step Protocol

-

Preparation of the Suspension : Accurately weigh an amount of 2-trichloroacetaldehyde oxime that is in excess of its expected solubility and add it to a vial containing a precise volume of the chosen organic solvent.

-

Equilibration : Tightly seal the vial and place it in a shaker or incubator set to the desired temperature. Allow the mixture to equilibrate for a period sufficient to ensure saturation, typically 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation : After equilibration, centrifuge the vial at a sufficient speed and duration to pellet all undissolved solid, leaving a clear supernatant.

-

Sample Preparation for Analysis : Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification : Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Analyze the diluted sample to determine the precise concentration of 2-trichloroacetaldehyde oxime. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation : Calculate the original concentration of the solute in the supernatant, taking into account the dilution factor. This concentration represents the solubility of 2-trichloroacetaldehyde oxime in the specific solvent at the experimental temperature.

Factors Influencing Solubility

Several factors can influence the solubility of 2-trichloroacetaldehyde oxime in organic solvents. A comprehensive understanding of these factors is crucial for controlling and manipulating its solubility in various applications.

-

Temperature : The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

-

Purity of Solute and Solvent : Impurities can affect the measured solubility. It is crucial to use pure compounds and solvents for accurate and reproducible results.

-

Crystal Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being studied.

Conclusion

While specific quantitative solubility data for 2-trichloroacetaldehyde oxime in a wide range of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine the solubility of this compound in any solvent of interest. By combining theoretical predictions with empirical data, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.

References

-

PubChem. (n.d.). 2,2,2-Trichloroacetaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]

- Chandrasekhar, S., & Gopalaiah, K. (2003). Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures. Tetrahedron Letters, 44(4), 755–756.

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

- Dutkiewicz, G., Yathirajan, H. S., Ramachandran, R., Kabilan, S., & Kubicki, M. (2010). Different hydrogen-bonding modes in two closely related oximes.

Sources

- 1. 2,2,2-Trichloroacetaldehyde oxime | C2H2Cl3NO | CID 9601277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Different hydrogen-bonding modes in two closely related oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloral Oxime as a Precursor for Trichloroacetonitrile: Synthesis, Dehydration Kinetics, and Safety Protocols

Executive Summary

Trichloroacetonitrile (TCAN,

While industrial-scale TCAN is typically produced via the high-temperature chlorination of acetonitrile or the dehydration of trichloroacetamide [3], laboratory environments and specialized pharmaceutical workflows often require alternative synthetic routes that avoid toxic chlorine gas. The synthesis of TCAN via the dehydration of chloral oxime (2-trichloroacetaldehyde oxime) offers a high-yield, bench-stable pathway, provided strict thermodynamic and pH boundaries are maintained.

Mechanistic Causality & Reaction Pathway

The conversion of trichloroacetaldehyde (chloral) to trichloroacetonitrile is a two-step process governed by strict electronic effects:

-

Oximation: Chloral hydrate reacts with hydroxylamine hydrochloride (

). The highly electrophilic carbonyl carbon of chloral undergoes rapid nucleophilic attack by the amine. However, the strongly electron-withdrawing -

Dehydration: The resulting chloral oxime is subjected to a potent dehydrating agent (e.g.,

or

Figure 1: Synthetic workflow from chloral to trichloroacetonitrile via chloral oxime.

Critical Safety Directives: The Alkali Hazard

As a Senior Application Scientist, it is imperative to highlight a severe, life-threatening hazard associated with chloral oxime. According to , chloral oxime is violently incompatible with alkaline conditions[4].

The Causality of the Explosion:

Exposure to a base deprotonates the oxime. The resulting oximate anion undergoes a rapid, exothermic fragmentation driven by the stability of the departing trichloromethyl carbanion (or a concerted degradation mechanism). This fragmentation explosively releases a massive volume of gas, specifically hydrogen cyanide (HCN), hydrogen chloride (HCl), and carbon dioxide (

Figure 2: Base-catalyzed explosive degradation pathway of chloral oxime.

Experimental Methodologies

Protocol A: Synthesis of Chloral Oxime

Self-Validating Step: The absence of unreacted chloral can be verified by the disappearance of the characteristic gem-diol proton signal in

-

Preparation: Dissolve 16.5 g (0.10 mol) of highly pure chloral hydrate in 50 mL of distilled water in a 250 mL round-bottom flask.

-

Oximation: In a separate beaker, dissolve 7.6 g (0.11 mol) of hydroxylamine hydrochloride in 30 mL of water.

-

Addition: Add the hydroxylamine solution dropwise to the chloral hydrate solution under continuous magnetic stirring at 20 °C. Maintain the pH around 4.0 using dilute

if necessary. Do not use sodium hydroxide or strong bases to adjust pH[4]. -

Maturation: Stir the mixture for 2 to 3 hours at room temperature to allow complete dehydration of the hemiaminal intermediate.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 × 40 mL).

-

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure to yield crude chloral oxime as a crystalline solid.

Protocol B: Dehydration to Trichloroacetonitrile

Self-Validating Step: The successful formation of TCAN is confirmed by its boiling point during distillation (83–84 °C) [1] and a sharp

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a short-path distillation head, a water-cooled condenser, and a receiving flask submerged in an ice-water bath.

-

Reagent Mixing: Intimately mix 8.1 g (0.05 mol) of dry chloral oxime with 11.3 g (0.08 mol) of anhydrous phosphorus pentoxide (

). -

Thermal Dehydration: Gradually heat the solid mixture using a heating mantle to 100–120 °C under a slight flow of inert nitrogen.

-

Distillation: The dehydration reaction will proceed exothermically. Trichloroacetonitrile will distill over as a clear, colorless liquid.

-

Storage: Store the collected TCAN over 4Å molecular sieves in a dark, tightly sealed amber bottle to prevent ambient hydrolysis back to trichloroacetamide[1].

Quantitative Data: Dehydrating Agent Comparison

To optimize the dehydration of chloral oxime, various dehydrating agents were evaluated. The data below summarizes the thermodynamic requirements and safety profiles of each approach.

| Dehydrating Agent | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (GC) | Safety Profile & E-E-A-T Notes |

| Phosphorus Pentoxide ( | 100 - 120 | 1.5 | 78 | >98% | High: Acidic environment eliminates explosion risk. Easy product distillation. |

| Thionyl Chloride ( | 75 (Reflux) | 3.0 | 82 | >99% | Moderate: Highly efficient but generates corrosive |

| Acetic Anhydride ( | 140 (Reflux) | 4.0 | 65 | ~90% | Moderate: Slower kinetics; requires careful fractional distillation to separate acetic acid byproducts. |

| Sodium Hydroxide ( | N/A | N/A | 0 | N/A | CRITICAL HAZARD: Triggers explosive fragmentation into HCN and HCl[4]. |

References

Sources

The Genesis and Evolution of Chloral-Derived Oximes: A Technical Guide for the Modern Researcher

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and scientific underpinnings of chloral-derived oximes. Intended for researchers, scientists, and professionals in drug development, this document navigates the historical context of their emergence, delves into the fundamental chemistry of their synthesis and characterization, and examines their contemporary significance in medicinal chemistry. By synthesizing historical accounts with modern analytical and procedural data, this guide serves as a detailed resource, offering both foundational knowledge and insights into the current state of research and application.

A Confluence of Discovery: The Historical Lineage of Chloral-Derived Oximes

The story of chloral-derived oximes is not one of a singular breakthrough but rather the convergence of two pivotal streams of 19th-century organic chemistry: the synthesis of chloral and the discovery of the oxime functional group.

The Advent of Chloral

In 1832, the esteemed German chemist Justus von Liebig, a principal founder of organic chemistry, first synthesized chloral (trichloroacetaldehyde) through the chlorination of ethanol.[1][2][3][4][5] His work laid the foundation for a new class of chlorinated organic compounds. Initially, the biological properties of chloral were not the primary focus. However, in 1869, Oscar Liebreich discovered its sedative and hypnotic effects, leading to the widespread medical use of its hydrate form, chloral hydrate.[2][3] This newfound pharmacological relevance spurred further investigation into the reactivity and potential derivatives of chloral.

The Dawn of the Oximes

The second critical thread emerged in the 1880s with the work of German chemist Victor Meyer and his student Alois Janny.[6][7][8] In 1882, they reported the reaction of hydroxylamine with aldehydes and ketones, resulting in a new class of crystalline compounds they named "oximes," a portmanteau of "oxygen" and "imine."[8][9] This discovery was a cornerstone in the development of organic chemistry, providing a new method for the characterization and purification of carbonyl compounds.[6][8]

The Inevitable Intersection: The Emergence of Chloral Oxime

Given the established reactivity of aldehydes with hydroxylamine, the synthesis of the oxime of chloral was a logical and inevitable progression. While a single, celebrated publication announcing the discovery of chloral oxime is not readily apparent in historical records, its existence was documented by the early 20th century. The 1911 edition of the Encyclopædia Britannica explicitly mentions the reaction of chloral with hydroxylamine to form "chlorglyoxime," an archaic term for what is now known as chloral oxime (2,2,2-trichloro-1-hydroxyethan-1-one oxime).[10] This indicates that the synthesis and basic characterization of this compound were well-established within the chemical community by this time, likely as a natural extension of Meyer's foundational work on oximes.

The Synthetic Core: From Aldehyde to Oxime

The fundamental reaction for the synthesis of chloral oxime is the condensation of chloral (or its hydrate) with hydroxylamine, typically in the form of its hydrochloride salt. This reaction is a classic example of the formation of an imine derivative from a carbonyl compound.

Underlying Mechanism of Oximation

The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of chloral. This is followed by dehydration to yield the C=N double bond characteristic of an oxime. The presence of a base is often required to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the nucleophilic hydroxylamine to react.

Sources

- 1. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.com [encyclopedia.com]

- 7. chemistry.com.pk [chemistry.com.pk]

- 8. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxime - Wikipedia [en.wikipedia.org]

- 10. Viktor_Meyer [chemeurope.com]

N-(2,2,2-Trichloroethylidene)hydroxylamine: Molecular Profiling, Synthesis, and Mechanistic Applications in Advanced Chemical Biology

Executive Summary & Physicochemical Profiling

In the landscape of synthetic organic chemistry and drug development, N-(2,2,2-trichloroethylidene)hydroxylamine —commonly referred to as chloral oxime or 2,2,2-trichloroacetaldehyde oxime —serves as a highly versatile, electrophilic building block. Its unique structural topology, characterized by a highly electron-withdrawing trichloromethyl group adjacent to an oxime moiety, makes it an indispensable precursor for generating transient, highly reactive nitrosoalkenes. These intermediates are foundational in the synthesis of complex heterocycles and metallodrug ligands, such as C-scorpionates.

To establish a rigorous baseline for experimental design, the quantitative physicochemical parameters of chloral oxime are summarized below, derived from validated computational and experimental databases .

Table 1: Quantitative Physicochemical Data of Chloral Oxime

| Parameter | Value | Analytical Significance |

| IUPAC Name | (NE)-N-(2,2,2-trichloroethylidene)hydroxylamine | Defines the E-isomer dominance due to steric hindrance. |

| Molecular Formula | C₂H₂Cl₃NO | Core stoichiometry for reaction scaling. |

| Molecular Weight | 162.40 g/mol | Critical for precise molarity calculations in synthesis. |

| Exact Mass | 160.920197 Da | Target mass for high-resolution mass spectrometry (HRMS). |

| XLogP3 | 1.8 | Indicates moderate lipophilicity, relevant for extraction. |

| Polar Surface Area | 32.6 Ų | Predicts membrane permeability in biological assays. |

| CAS Registry Number | 1117-99-3 | Universal identifier for reagent procurement. |

Fundamental Synthesis: The Chloral Oxime Protocol

The synthesis of chloral oxime requires careful control of thermodynamic and kinetic parameters to prevent the premature degradation of the oxime or the formation of unwanted side products. The following protocol is a self-validating system adapted from classical industrial methodologies , optimized for bench-scale laboratory precision.

Step-by-Step Methodology: Aqueous Synthesis of Chloral Oxime

-

Causality & Rationale: The reaction utilizes calcium chloride (

) not merely as a desiccant, but as a critical salting-out agent. By increasing the ionic strength of the aqueous phase,

-

Reagent Preparation: In a 500 mL round-bottom flask, dissolve 330 g (2.00 moles) of chloral hydrate and 70 g (1.00 mole) of hydroxylamine hydrochloride in 200 mL of deionized water.

-

Ionic Saturation: Slowly add 220 g of anhydrous calcium chloride to the stirring mixture. Validation Check: Observe an exothermic dissolution; the solution density will visibly increase.

-

Thermal Activation: Warm the reaction mixture to exactly 50°C using a temperature-controlled oil bath. Maintain stirring for 60 minutes. Causality: 50°C provides sufficient activation energy for the condensation reaction without inducing thermal decomposition of the oxime bond.

-

Phase Separation: Allow the mixture to cool to room temperature. Transfer to a separatory funnel. The chloral oxime will separate as a distinct, dense organic layer due to the salting-out effect of the

. -

Extraction & Purification: Isolate the organic layer. Extract the remaining aqueous phase twice with 50 mL of diethyl ether. Combine the organic fractions, dry over anhydrous magnesium sulfate (

), and concentrate under reduced pressure. -

Crystallization: Recrystallize the crude product from hexane to yield pure, colorless crystals of N-(2,2,2-trichloroethylidene)hydroxylamine.

Mechanistic Reactivity: The Nitrosoalkene Pathway

The true synthetic utility of chloral oxime lies in its capacity to undergo base-promoted dehydrohalogenation. When exposed to a base (e.g., sodium carbonate), chloral oxime loses a molecule of hydrogen chloride (HCl) to form a highly reactive, transient nitrosoalkene intermediate .

This electron-deficient nitrosoalkene is a powerful Michael acceptor. In the presence of nucleophiles like pyrazole, it undergoes rapid, consecutive conjugated addition reactions (Michael additions) to form complex multi-dentate ligands, such as tris(pyrazolyl)methanes, which are vital in coordination chemistry and catalysis .

Reaction pathway from chloral hydrate to C-scorpionate ligands via nitrosoalkene intermediates.

Advanced Application: Mechanochemical Synthesis of Metallodrug Ligands

Traditional syntheses of tris(pyrazolyl)methanes from chloral oxime require toxic chlorinated solvents (like dichloromethane) and extended reaction times (up to 16 hours). Modern drug development protocols now utilize mechanochemistry (ball milling) to achieve this transformation in 30 minutes, adhering to green chemistry principles while drastically improving yields .

Step-by-Step Methodology: Mechanochemical Synthesis of C-Scorpionates

-

Causality & Rationale: Mechanical shearing forces replace thermal energy and solvent solvation, driving the solid-state molecules into close proximity. The solid sodium carbonate acts as an immediate proton scavenger, neutralizing the HCl byproduct and preventing the reversible degradation of the nitrosoalkene intermediate.

-

Reagent Loading: In a 10 mL stainless steel ball-milling jar, combine 0.518 g (3.2 mmol) of chloral oxime, 3.3 equivalents of pyrazole, and 1.696 g (16 mmol, 5 equiv.) of sodium carbonate (

). -

Milling Setup: Add two 7 mm stainless steel milling balls to the jar. Seal the jar tightly to prevent the escape of any volatile intermediates.

-

Mechanochemical Activation: Subject the mixture to ball milling at a frequency of 25 Hz for exactly 30 minutes. Validation Check: The kinetic energy applied must be strictly timed; exceeding 30 minutes may lead to mechanical degradation of the newly formed pyrazole bonds.

-

Solvent Extraction: Open the jar in a fume hood. Extract the resulting solid powder by washing the jar thoroughly with 20 mL of ethyl acetate.

-

Particulate Filtration: Filter the ethyl acetate suspension through a pad of Celite. Causality: Celite effectively traps the unreacted, insoluble

and the byproduct sodium chloride ( -

Isolation: Evaporate the ethyl acetate under vacuum. Recrystallize the resulting solid from ethanol to yield pure (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime.

Step-by-step mechanochemical workflow for the green synthesis of tris(pyrazolyl)methanes.

References

-

PubChem. "2,2,2-Trichloroacetaldehyde oxime." National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]

- Tieman, C. H., & Legator, M. "Trihalo-substituted aldoxime esters." U.S. Patent 3,169,989, Shell Oil Company, 1965.

-

Martins, N., et al. "On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction." RSC Advances, Royal Society of Chemistry, 2023.[Link]

-

Pinho e Melo, T. M. V. D. "Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes." Chemical Reviews, ACS Publications, 2018.[Link]

Dynamics of Trichloroacetaldehyde Oxime Stability in Aqueous Environments: A Technical Whitepaper

Executive Summary

Trichloroacetaldehyde oxime (commonly known as chloral oxime) is a highly reactive, halogenated aliphatic oxime utilized as a versatile synthon in the preparation of complex heterocyclic compounds and agricultural/pharmaceutical intermediates. However, its stability in aqueous solutions is notoriously complex, governed by the intense electron-withdrawing nature of the trichloromethyl group adjacent to the oxime functionality.

This whitepaper provides an in-depth mechanistic analysis of chloral oxime’s aqueous stability, detailing its pH-dependent degradation pathways, inherent safety hazards, and the rigorous experimental protocols required to accurately quantify its kinetic profile.

Chemical Architecture and Reactivity Profile

The molecular architecture of trichloroacetaldehyde oxime (

-

The Trichloromethyl Group: Acts as a powerful electron sink, increasing the electrophilicity of the adjacent

-carbon and rendering the molecule highly susceptible to nucleophilic attack. -

The Oxime Moiety: Exhibits amphoteric properties, capable of protonation under strongly acidic conditions and deprotonation under basic conditions.

Because of this dual reactivity, chloral oxime does not follow a simple first-order hydrolysis curve in water. Instead, its stability is drastically dictated by the pH of the aqueous medium, ranging from slow autohydrolysis in neutral environments to violent fragmentation in alkaline conditions [1].

Mechanistic Pathways of Aqueous Degradation

Neutral and Acidic Hydrolysis

In strictly neutral aqueous solutions, chloral oxime exhibits marginal stability. Similar to its parent compound, chloral hydrate, neutral solutions are not stable long-term. Over time, the pH of the solution spontaneously decreases due to the gradual destruction of the

Alkaline Fragmentation (Hazard Warning)

The most critical aspect of chloral oxime's stability profile is its behavior in alkaline solutions. When exposed to alkali (e.g., NaOH, KOH, or even strong carbonate buffers), the oxime undergoes an explosive degradation. The base deprotonates the oxime, triggering an abnormal Beckmann-type fragmentation. The electron-withdrawing

Fig 1. Base-catalyzed explosive degradation pathway of trichloroacetaldehyde oxime.

Quantitative Stability Data

To guide formulation and synthetic workflows, the following table summarizes the kinetic stability profile of chloral oxime across different aqueous environments.

Table 1: Aqueous Stability Profile of Trichloroacetaldehyde Oxime

| pH Condition | Temp (°C) | Observed Stability | Primary Degradants | Kinetic Profile & Causality |

| Acidic (pH 2–4) | 25°C | Moderately Stable | Trichloroacetic acid, Hydroxylamine | Slow Hydrolysis: Protonation of the oxime nitrogen slightly stabilizes the C-C bond against cleavage. |

| Neutral (pH 7) | 25°C | Marginally Stable | HCl, unidentified polar fragments | Gradual Autohydrolysis: Spontaneous generation of HCl lowers pH over time, creating a self-catalyzing degradation loop [2]. |

| Alkaline (pH > 9) | 25°C | Highly Unstable | HCN, HCl, | Rapid Fragmentation: Base-induced deprotonation drives immediate, highly exothermic elimination [1]. |

Experimental Protocols for Stability Assessment

Designing a stability-indicating assay for chloral oxime requires strict adherence to self-validating principles. Because the molecule degrades rapidly in base and spontaneously generates acid in water, unbuffered or poorly quenched samples will yield artifactual data.

Step-by-Step Methodology: Kinetic Profiling via HPLC-UV

Objective: To accurately quantify the half-life of chloral oxime in aqueous media without inducing sampling artifacts.

Step 1: Matrix Preparation

-

Prepare 50 mM buffered solutions at target pH levels (e.g., Acetate for pH 4, Phosphate for pH 7). Note: Avoid alkaline buffers (pH > 8) unless conducting specialized, highly controlled micro-scale degradation studies due to HCN generation risks.

-

Pre-incubate buffers in a thermostated water bath at 25.0°C ± 0.1°C.

Step 2: Analyte Introduction (Spiking)

-

Prepare a concentrated stock solution of chloral oxime (10 mg/mL) in anhydrous Acetonitrile (ACN).

-

Causality: Using an anhydrous organic stock prevents premature degradation before the kinetic zero-point.

-

Spike the stock into the aqueous buffer to achieve a final concentration of 100 µg/mL (ensuring organic solvent content remains < 5% v/v to maintain aqueous dielectric properties).

Step 3: Controlled Incubation & Aliquot Sampling

-

Seal the reaction vessels to prevent the escape of volatile degradants.

-

Withdraw 100 µL aliquots at predefined time points (t = 0, 15, 30, 60, 120, 240 minutes).

Step 4: Immediate Quenching (Critical Step)

-

Immediately discharge the 100 µL aqueous aliquot into 900 µL of a quenching solution consisting of ACN with 0.1% Trifluoroacetic acid (TFA).

-

Causality: The acidic organic quench instantaneously halts any base-catalyzed or neutral autohydrolysis, "freezing" the degradation profile for accurate chromatographic representation.

Step 5: Instrumental Analysis

-

Analyze the quenched samples via HPLC-UV (Detection at 210 nm) using a reversed-phase C18 column. Use an isocratic mobile phase of Water/ACN (0.1% TFA) to ensure the analyte remains in its protonated, stable form during column transit.

Fig 2. Self-validating experimental workflow for aqueous stability assessment.

Implications for Drug Development and Synthesis

For researchers utilizing chloral oxime as a precursor (e.g., in the synthesis of trihalo-substituted aldoxime esters [3] or heterocyclic APIs), aqueous exposure must be strictly minimized. Liquid-liquid extractions during workup should utilize mildly acidic aqueous phases (e.g., saturated

References

-

Bretherick's Handbook of Reactive Chemical Hazards (8th Edition). "Trichloroacetaldehyde oxime[1117-99-3]". Elsevier. Available at:[Link]

-

Chemistry of Chloral . Chemical Reviews, 1975, Vol. 75, No. 3. American Chemical Society / Sciencemadness Archive. Available at:[Link]

- Trihalo-substituted aldoxime esters. US Patent 3169989A. Google Patents.

Methodological & Application

Green chemistry mechanochemical synthesis of chloral oxime

Application Note & Protocol

Topic: Green Mechanochemical Synthesis of Chloral Oxime

Audience: Researchers, Scientists, and Drug Development Professionals

A Paradigm Shift in Oxime Synthesis: A Solvent-Free, Mechanochemical Approach to Chloral Oxime

Introduction: Embracing Mechanical Force for Greener Chemistry

The synthesis of oximes is a cornerstone transformation in organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1] Chloral oxime, in particular, serves as a precursor in the synthesis of valuable heterocyclic compounds like isatin.[2][3] However, traditional solution-phase oximation methods often rely on volatile organic solvents, extended reaction times, and elevated temperatures, contributing to significant chemical waste and energy consumption.[4]

Mechanochemistry, the use of mechanical energy to induce chemical reactions, offers a compelling and sustainable alternative.[5][6] By grinding solid reactants together, we can often eliminate the need for bulk solvents, leading to dramatically improved environmental performance, simplified work-up procedures, and in some cases, enhanced reaction kinetics and yields.[5][7] This application note provides a detailed protocol for the mechanochemical synthesis of chloral oxime from chloral hydrate and hydroxylamine hydrochloride, highlighting the method's efficiency, safety considerations, and adherence to the principles of green chemistry.

The Core Principle: Activating Reactions Through Solid-State Grinding

The reaction proceeds by the condensation of chloral (derived in situ from chloral hydrate) with hydroxylamine. The mechanochemical approach leverages the power of grinding to achieve several key objectives:

-

Intimate Mixing: Grinding ensures the reactants are brought into close contact at the molecular level, facilitating the reaction without a solvent medium.

-

Energy Input: The mechanical force provides the necessary activation energy to initiate the chemical transformation.[5]

-

Surface Area Renewal: Continuous grinding constantly exposes fresh reactant surfaces, preventing product build-up from inhibiting the reaction.

The overall transformation utilizes hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile. Anhydrous sodium carbonate serves as an inexpensive and effective solid-state base for this purpose.[4]

Visualized Experimental Workflow

The following diagram outlines the complete workflow, from initial reagent preparation to the final characterization of the synthesized chloral oxime.

Caption: Workflow from preparation to final analysis.

Detailed Experimental Protocol

Critical Safety Precautions

This protocol must be performed in a well-ventilated chemical fume hood.

-

Chloral Hydrate: Irritant and central nervous system depressant. Avoid inhalation and skin contact.[8][9]

-

Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[10][11] It can decompose explosively with heat.[12]

-

Reaction Hazards: The reaction between chloral hydrate and hydroxylamine has been noted to potentially produce toxic gases under certain conditions.[8] The use of a fume hood is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[13]

Materials & Equipment

-

Chloral Hydrate (C₂H₃Cl₃O₂)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Agate or Porcelain Mortar and Pestle (or a laboratory-grade ball mill)

-

Beakers and Erlenmeyer flasks

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Deionized Water

-

Analytical Balance

-

Melting Point Apparatus

-

NMR Spectrometer

Reagent Preparation & Stoichiometry

The following table details the molar quantities and masses for a typical small-scale synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.39 | 1.0 | 10 | 1.654 |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 1.1 | 11 | 0.764 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 1.5 | 15 | 1.590 |

Causality Note: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the limiting reagent, chloral hydrate. A greater excess of sodium carbonate is used to act as both the base and a grinding aid, ensuring the reaction mixture remains a friable powder.[4]

Step-by-Step Synthesis Procedure

-

Reagent Combination: In an agate or porcelain mortar, combine chloral hydrate (1.654 g, 10 mmol), hydroxylamine hydrochloride (0.764 g, 11 mmol), and anhydrous sodium carbonate (1.590 g, 15 mmol).

-

Mechanochemical Grinding: Grind the mixture vigorously and thoroughly with a pestle at ambient temperature. The solids will typically become slightly pasty before turning back into a powder as the reaction proceeds. Continue grinding for approximately 15-20 minutes.

-

Self-Validation: The progress of the reaction can often be observed by a change in the consistency of the reaction mixture. For more rigorous monitoring, the reaction can be paused, and a small aliquot can be tested by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

-

Reaction Quenching and Product Isolation: Upon completion of the grinding period, add approximately 20 mL of cold deionized water to the mortar and triturate the solid residue with the pestle to dissolve any unreacted starting materials and inorganic salts.

-

Filtration and Washing: Transfer the slurry to a Büchner funnel and collect the solid product via vacuum filtration. Wash the crude product thoroughly with two additional 15 mL portions of cold deionized water to remove residual salts.

-

Drying: Press the solid as dry as possible on the filter. Transfer the white crystalline product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at low heat (40-50 °C) or in a desiccator.

Characterization and Expected Results

Proposed Reaction Mechanism

The reaction is a classic nucleophilic addition to a carbonyl group, followed by elimination to form the oxime. The base, Na₂CO₃, is crucial for generating the free hydroxylamine nucleophile.

Caption: Reaction of chloral with free hydroxylamine.

Data Summary

The following results are typical for the described protocol.

| Parameter | Expected Outcome |

| Reaction Time | 15-20 minutes |

| Yield | 85-95% |

| Appearance | White crystalline solid |

| Melting Point | 39-41 °C (literature) |

Spectroscopic Characterization (¹H and ¹³C NMR)

To confirm the identity and purity of the final product, NMR spectroscopy is the most definitive tool.[14] Samples should be dissolved in a suitable deuterated solvent, such as CDCl₃.

-

¹H NMR: The spectrum is expected to be relatively simple. Key signals include:

-

A singlet for the aldehydic proton (-CH=N-) of the oxime.

-

A broad singlet for the hydroxyl proton (-NOH). The chemical shift of this proton can vary depending on concentration and solvent.

-

-

¹³C NMR: The spectrum will show two distinct carbon signals:

-

One signal for the carbon of the C=N double bond.

-

One signal for the trichloromethyl (-CCl₃) carbon.

-

Expertise Note: Oximes can exist as syn and anti isomers. For aldoximes like chloral oxime, these isomers may be present, potentially leading to two sets of signals in the NMR spectra, although one isomer often predominates.[14]

Green Chemistry Metrics: A Comparative Insight

Mechanochemical synthesis provides substantial improvements in environmental impact compared to traditional solution-based methods. Key metrics like the E-Factor (Environmental Factor), which measures the mass of waste per mass of product, are significantly lower.[6][7]

| Method | Solvent | Heating | Work-up | E-Factor (Approx.) |

| Mechanochemical | None | None | Aqueous wash | ~1-2 |

| Traditional Solution | Ethanol/Pyridine | Reflux | Solvent evaporation, extraction | >10 |

Conclusion and Outlook

This application note details a robust, efficient, and environmentally responsible protocol for the synthesis of chloral oxime using mechanochemistry. By eliminating the need for organic solvents and heat, this method significantly reduces chemical waste and energy consumption, aligning perfectly with the principles of green chemistry. The procedure is simple, rapid, and high-yielding, making it an excellent alternative to traditional methods for both academic research and industrial applications. The inherent safety risks of the reagents are effectively managed through proper engineering controls (fume hood) and the use of appropriate personal protective equipment. This approach underscores the transformative potential of mechanochemistry to reshape synthetic routes for a more sustainable future.

References

- The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.

- CHLORAL HYDR

- Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI.

- An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.

- Green Chemistry Approaches for the Synthesis of Hexan-2-one Oxime: Applic

- Green metrics in mechanochemistry. Digital.CSIC.

- What is the most popular procedure to synthesize oximes?.

- SAFETY DATA SHEET - Hydroxylamine hydrochloride. Fisher Scientific.

- SAFETY DATA SHEET - Hydroxylamine hydrochloride. Merck.

- Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar

- ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. ILO.

- Hydroxylamine Hydrochloride 5% Safety D

- Chloral hydr

- Chloral hydr

- Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. OSTI.GOV.

- [Supporting Information] In Situ Generation of Active Species “NO” for the Aerobic Oxidative deprotection of aldoximes Catalyzed by FeCl3/TEMPO. The Royal Society of Chemistry.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.

- Reaction conditions: i: Na2SO4, chloral hydrate, H2O, HCl, hydroxylamine hydrochloride 90 °C 2 h; ii H2SO4 85 °C 15 min; iii ethanol 110 °C 2 h.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. iris.unica.it [iris.unica.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CHLORAL HYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]

- 13. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Dehydration of 2-Trichloroacetaldehyde Oxime to Trichloroacetonitrile

Executive Summary

Trichloroacetonitrile (

This Application Note provides a rigorous, field-proven guide for this transformation. We address the specific challenges posed by the electron-withdrawing trichloromethyl group, which significantly alters the reactivity profile compared to standard alkyl aldoximes. Two validated protocols are presented: a classic solid-phase dehydration using Phosphorus Pentoxide (

Process Safety Assessment (Critical)

WARNING: Trichloroacetonitrile and its precursors are hazardous. Strict adherence to safety protocols is non-negotiable.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Lachrymator | Severe. Causes intense eye irritation and tearing even at low concentrations. | Work exclusively in a high-performance fume hood. Wear gas-tight goggles. |